Esomeprazole-d3 (sodium)

Description

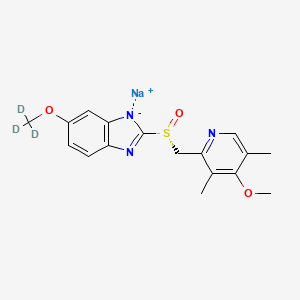

Esomeprazole-d3 sodium is a deuterium-labeled analog of esomeprazole, the S-isomer of omeprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly blocking the H+/K+-ATPase in parietal cells . The deuterium substitution (three hydrogen atoms replaced with deuterium) enables its use as an internal standard (IS) in mass spectrometry (MS)-based pharmacokinetic studies, ensuring precise quantification of non-deuterated esomeprazole in biological matrices .

Properties

Molecular Formula |

C17H18N3NaO3S |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

sodium;2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-3-ide |

InChI |

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m1./s1/i3D3; |

InChI Key |

RYXPMWYHEBGTRV-HVMCLCOWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C([N-]2)[S@](=O)CC3=NC=C(C(=C3C)OC)C.[Na+] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Base Synthesis from Omeprazole Precursors

The synthesis of esomeprazole-d3 begins with the racemic mixture of omeprazole, which undergoes resolution to isolate the (S)-enantiomer (esomeprazole). Subsequent deuteration introduces three deuterium atoms at specific positions on the benzimidazole ring (4, 5, and 7) to yield esomeprazole-d3. Key steps include:

Formation of Omeprazole Thioether :

- Reactants : 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 2-mercapto-5-methoxy-1H-benzimidazole, sodium hydroxide, and methanol.

- Conditions : Reaction at 20–30°C for 1 hour, followed by toluene extraction and pH adjustment to 12–12.5 using acetic acid.

- Yield : Up to 88.21% after purification via potassium carbonate washes and crystallization.

Oxidation to Esomeprazole :

Deuterium Incorporation Strategies

Deuteration is achieved through isotopic exchange or catalytic hydrogenation:

- Isotopic Exchange : Dissolving esomeprazole in deuterated solvents (D₂O or CD₃OD) with catalytic NaOH induces stereoselective H-D exchange at the methylene group adjacent to the sulfinyl moiety. This method preserves the chiral integrity of the sulfoxide group while achieving >95% deuteration.

- Catalytic Hydrogenation : Industrial-scale processes use deuterium gas (D₂) and palladium catalysts to reduce precursor double bonds, ensuring high isotopic purity.

Table 1: Comparison of Deuteration Methods

| Method | Solvent | Catalyst | Deuteration Efficiency | Reference |

|---|---|---|---|---|

| Isotopic Exchange | D₂O, CD₃OD | NaOH | >95% | |

| Catalytic Hydrogenation | Ethanol | Pd/C | 98–99% |

Purification and Crystallization Techniques

Solvent-Based Purification

Post-synthesis purification involves sequential steps to remove intermediates and byproducts:

- Toluene Extraction : After adjusting the pH to 12.5, the reaction mixture is washed with potassium carbonate solution to eliminate acidic impurities.

- Crystallization : Seeding with omeprazole thioether at 0–5°C induces crystallization, yielding a purity of >99.5% after three recrystallizations in acetonitrile-methanol mixtures.

Magnesium Chloride-Assisted Crystallization

In the final step, magnesium chloride hexahydrate is added to the aqueous solution of the refined intermediate, facilitating the formation of esomeprazole-d3 (sodium) crystals. Vacuum filtration and drying at 40°C under reduced pressure yield the final product with ≤0.1% impurity.

Industrial-Scale Production

Fluidized Bed Drying

Large-scale synthesis employs fluidized bed dryers for layering drug coatings onto inert cores (e.g., Celphere CP-203). Sequential coatings include:

- Seal Coating : Hypromellose 3cps to enhance mechanical stability.

- Drug Coating : Esomeprazole-d3 layered using hydroxypropyl methylcellulose or povidone binders.

- Enteric Coating : Methacrylic acid copolymer (type C) to prevent gastric degradation.

Table 2: Industrial Production Parameters

| Parameter | Value | Purpose | Reference |

|---|---|---|---|

| Coating Temperature | 65–73°C | Ensure polymer adhesion | |

| Drying Pressure | 2–4 kPa | Remove residual solvents | |

| Crystallization Time | 12 hours | Optimize crystal growth |

Quality Control and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies confirm deuteration efficiency and stereochemical purity. Key observations include:

- Stereoselective Deuteration : The methylene group adjacent to the sulfinyl moiety exhibits diastereotopic hydrogen exchange, with isotopic effects detectable up to seven bonds away.

- Chemical Shift Analysis : $$ ^1H $$ NMR peaks at δ 2.1–2.3 ppm (pyridyl methyl groups) and δ 3.8 ppm (methoxy group) validate structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC methods using C18 columns and UV detection at 302 nm achieve resolution between esomeprazole-d3 and non-deuterated impurities, with a retention time of 8.2 minutes.

Challenges and Innovations in Synthesis

Mitigating Acid Degradation

Esomeprazole-d3 is acid-labile, necessitating enteric coatings in formulations. Recent advances use methacrylic acid copolymers to delay release until intestinal pH ≥ 6.

Enhancing Isotopic Purity

DFT calculations (B3LYP/6-31G**) identify optimal conformers for deuteration, reducing byproduct formation during catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Esomeprazole-d3 (sodium) undergoes various chemical reactions, including:

Oxidation: Conversion of ufiprazole to esomeprazole.

Substitution: Formation of esomeprazole sodium from esomeprazole.

Deuteration: Introduction of deuterium atoms.

Common Reagents and Conditions

Oxidizing Agents: Used in the oxidation step.

Sodium Methoxide: Used in the formation of esomeprazole sodium.

Deuterium Sources: Used in the deuteration step.

Major Products Formed

Esomeprazole: Intermediate product.

Esomeprazole Sodium: Intermediate product.

Esomeprazole-d3 (sodium): Final product.

Scientific Research Applications

Esomeprazole-d3 is a labeled form of esomeprazole, a proton pump inhibitor (PPI) used to treat various acid-related disorders . The applications of esomeprazole-d3 are primarily in the realm of scientific research, specifically in pharmacokinetic studies .

Scientific Research Applications

Esomeprazole-d3 is mainly utilized as an internal standard in analytical chemistry to quantify esomeprazole in biological samples . As an internal standard (IS), it is used to correct for variations in sample preparation, injection volume, and ionization efficiency during chromatographic analysis .

Pharmacokinetics

- Quantification: Esomeprazole-d3 is used as an internal standard for the quantitation of esomeprazole in pharmacokinetic studies .

- Liquid Chromatography-Mass Spectrometry (LC-MS): In LC-MS methods, esomeprazole-d3 is added to plasma samples to measure esomeprazole concentrations . Protein precipitation is performed by mixing the plasma sample with esomeprazole-d3 and acetonitrile, followed by centrifugation. The supernatant is then injected into a chromatographic column for separation and detection via mass spectrometry .

- Mobile Phase Composition: A mixture of ammonium formate and acetonitrile is used as the mobile phase for separating esomeprazole and esomeprazole-d3 .

- MRM Mode: Detection is performed using multiple reaction monitoring (MRM) mode, which monitors the transition of specific mass-to-charge ratios (m/z) for esomeprazole and esomeprazole-d3 . For esomeprazole, the transition is m/z 346.2 > 198.0, and for esomeprazole-d3, it is m/z 349.2 > 198.1 .

Clinical Studies

- Comparative Bioavailability: Esomeprazole-d3 can be applied in clinical trials to compare the bioavailability of different esomeprazole formulations .

- Drug-Drug Interaction: Esomeprazole-d3 can be used to investigate drug-drug interactions . For instance, the co-administration of esomeprazole with clarithromycin and amoxicillin increases esomeprazole exposure .

Analytical Method

- Chromatographic Conditions: Esomeprazole and the internal standard are separated on a Capcell Pak C18 column .

- Precision and Accuracy: The intraday and interday accuracy values range from 89.0% to 101.3%, while the intraday and interday precision values range from 0.7% to 5.4% .

- Linearity: The calibration curves exhibit adequate linearity with r > 0.9959 in the ranges of 1 to 3,000 ng/mL of sample concentration .

- Quantification Limit: The lower limit of quantification (LLOQ) for esomeprazole is 5 ng/mL .

Mechanism of Action

. This enzyme is responsible for the final step in the production of gastric acid in the stomach. By binding to the enzyme, esomeprazole-d3 (sodium) prevents the secretion of gastric acid, thereby reducing stomach acidity. This inhibition is irreversible, and new enzyme molecules must be synthesized for acid production to resume .

Comparison with Similar Compounds

Key Differentiators

Stereochemistry : Esomeprazole-d3’s S-configuration enhances potency compared to racemic omeprazole-d3 .

Deuteration Position : Esomeprazole-d3 replaces three hydrogen atoms, while D6 variants offer higher mass shifts .

Application Scope : Esomeprazole-d3 sodium is tailored for esomeprazole assays, whereas metabolites like 5-hydroxy omeprazole-d3 target specific metabolic pathways .

Q & A

How can researchers optimize the synthesis of Esomeprazole-d3 (sodium) to ensure isotopic purity for pharmacokinetic studies?

Answer:

Synthetic routes for deuterated compounds like Esomeprazole-d3 require precise control over reaction conditions to maintain isotopic integrity. Methodologies include:

- Deuterium incorporation : Use of deuterated reagents (e.g., D₂O, CD₃OD) during key synthetic steps, validated via nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement .

- Purification : High-performance liquid chromatography (HPLC) with UV detection at 280 nm to isolate impurities arising from incomplete deuteration. Isotope ratio mass spectrometry (IRMS) can quantify isotopic purity (>98% required for in vivo studies) .

- Stability testing : Accelerated degradation studies under acidic/basic conditions to assess deuterium retention, ensuring the compound’s suitability for gastric pH simulations .

What experimental design considerations are critical for comparative studies between Esomeprazole-d3 and non-deuterated Esomeprazole in metabolic profiling?

Answer:

- Control groups : Use non-deuterated Esomeprazole as a reference standard to isolate isotopic effects on metabolic pathways.

- Analytical methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish isotopic peaks and quantify metabolites (e.g., hydroxyesomeprazole) .

- Sampling intervals : Frequent plasma sampling (0–24 hours post-administration) to capture differences in clearance rates due to deuterium’s kinetic isotope effect .

- Statistical rigor : Power analysis to determine sample size, accounting for inter-individual variability in cytochrome P450 (CYP2C19) enzyme activity .

How can researchers resolve contradictions in bioavailability data for Esomeprazole-d3 across different experimental models?

Answer:

Discrepancies often arise from model-specific factors:

- In vitro vs. in vivo models : Validate in vitro permeability assays (e.g., Caco-2 cells) against in vivo rat models by correlating apparent permeability (Papp) with absolute bioavailability. Adjust for species-specific CYP metabolism differences .

- pH-dependent solubility : Simulate gastric (pH 1–3) and intestinal (pH 6–7) conditions using biorelevant media to assess dissolution variability. Use USP dissolution apparatus with pH-gradient protocols .

- Data normalization : Apply correction factors for protein binding differences in plasma, measured via equilibrium dialysis .

What advanced methodologies are recommended for detecting low-abundance Esomeprazole-d3 metabolites in complex biological matrices?

Answer:

- High-resolution mass spectrometry (HRMS) : Orbitrap or Q-TOF systems with mass accuracy <5 ppm to differentiate isotopic clusters and identify unknown metabolites .

- Data-independent acquisition (DIA) : Use SWATH® or MSE workflows for untargeted metabolomics, enabling retrospective analysis of trace metabolites .

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to reduce matrix interference. Validate recovery rates (≥80%) via spike-and-recovery experiments .

How should researchers address limitations in existing pharmacokinetic models for deuterated proton pump inhibitors like Esomeprazole-d3?

Answer:

- Model refinement : Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific deuterium effects, validated against clinical data .

- Covariate analysis : Evaluate covariates such as age, renal/hepatic function, and genetic polymorphisms (e.g., CYP2C19*17) using nonlinear mixed-effects modeling (NONMEM) .

- Longitudinal studies : Extend observation periods to assess delayed metabolic pathways or accumulation in specific compartments .

What strategies ensure compliance with regulatory standards (e.g., USP, EMA) when validating analytical methods for Esomeprazole-d3?

Answer:

- Method validation : Follow USP Chapter <1225> guidelines for specificity, accuracy, precision, and robustness. For example, demonstrate linearity (R² >0.995) across 50–150% of the target concentration .

- Forced degradation studies : Expose the compound to heat, light, and oxidative stress to validate stability-indicating methods. Identify degradation products via LC-MS/MS .

- Documentation : Maintain detailed records of method development, including chromatograms, validation parameters, and outlier analysis, as required by EMA’s ICH Q2(R1) .

How can academic researchers leverage open-access chemical databases to identify understudied applications of Esomeprazole-d3?

Answer:

- FAIR data principles : Use platforms like the EU Common Data Platform on Chemicals to access interoperable datasets on deuterated compounds. Filter studies by metadata tags (e.g., “isotope labeling,” “pharmacokinetics”) .

- Text mining : Deploy natural language processing (NLP) tools to extract relationships between Esomeprazole-d3 and novel targets (e.g., H+/K+-ATPase isoforms) from PubMed abstracts .

- Collaborative networks : Share preliminary findings via preprint servers (e.g., bioRxiv) to solicit feedback and identify gaps in mechanistic studies .

What ethical and methodological safeguards are essential when designing human trials involving deuterated compounds like Esomeprazole-d3?

Answer:

- Informed consent : Disclose the use of deuterated isotopes and potential long-term effects, even if deemed minimal. Use lay-language summaries to enhance participant understanding .

- Data anonymization : Store pseudonymized trial data in encrypted repositories, with access restricted to principal investigators. Comply with GDPR/IRB protocols for data retention .

- Adverse event monitoring : Establish thresholds for deuterium-related toxicity (e.g., altered lipid metabolism) based on preclinical data, and implement real-time reporting systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.